molecular formula C16H27IN2OSi B1532216 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine CAS No. 1203499-01-7

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine

Cat. No. B1532216
M. Wt: 418.39 g/mol
InChI Key: OALKZIZCBSLQJA-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with a tert-butyldimethylsilyloxy group and an iodine atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyldimethylsilyl (TBDMS) groups are often used in organic synthesis to protect reactive hydroxyl groups. After the desired reactions have been carried out, the TBDMS group can be removed to yield the original compound .

Scientific Research Applications

Synthesis and Coordination Chemistry

Compounds similar to "2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine" are often involved in the synthesis and coordination chemistry, serving as ligands in the creation of complex compounds. They can play a role in the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions Halcrow, 2005.

Catalytic Systems

Similar molecules are used in catalytic systems to facilitate various chemical reactions. For example, they can participate in the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions Jintang Zhang et al., 2009.

Polymerization and Ligand Development

Such compounds can also serve as initiators or components in the polymerization processes, leading to the production of polymers with specific end-groups. This is demonstrated by the use of silicon-protected, ortho-methylated hydroxy-pyridines in rare earth metal-mediated group-transfer polymerization of Michael-type monomers, showing potential for post-polymerization functionalization T. Pehl et al., 2020.

Supramolecular Chemistry

In supramolecular chemistry, compounds with a similar structure to "2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine" are employed in the creation of novel ligands for complex formation. These efforts are aimed at developing new materials with tailored properties for specific applications U. Schubert & C. Eschbaumer, 1999.

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

tert-butyl-[[1-(3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-8-10-19(11-13)15-14(17)7-6-9-18-15/h6-7,9,13H,8,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALKZIZCBSLQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27IN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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